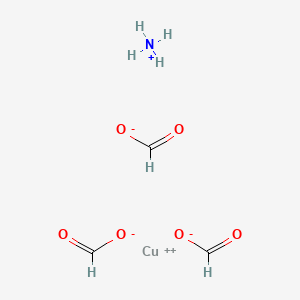
Azanium;copper;triformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanium;copper;triformate can be synthesized through a coprecipitation method. This involves mixing aqueous solutions of copper salts (such as copper sulfate) with ammonium formate under controlled conditions. The reaction typically occurs at room temperature, and the product is obtained by filtration and drying .
Industrial Production Methods
In industrial settings, this compound can be produced using a sol-gel method. This involves the hydrolysis and polycondensation of metal alkoxides in the presence of ammonium formate. The resulting gel is then dried and calcined to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Azanium;copper;triformate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can undergo oxidation reactions, forming higher oxidation state copper compounds.
Reduction: The copper ion can also be reduced to lower oxidation states.
Substitution: The formate ions can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as ammonia or ethylenediamine can be used under mild conditions.
Major Products Formed
Oxidation: Copper(II) oxide or copper(II) hydroxide.
Reduction: Copper(I) oxide or elemental copper.
Substitution: Various copper coordination complexes depending on the substituting ligand
Scientific Research Applications
Azanium;copper;triformate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of copper nanoparticles, which have applications in electronics and materials science
Mechanism of Action
The mechanism of action of azanium;copper;triformate involves the interaction of copper ions with biological molecules. Copper ions can act as electron donors or acceptors, participating in redox reactions. This can lead to the generation of reactive oxygen species, which can damage microbial cells, making the compound effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Copper(II) formate: Similar in structure but lacks the ammonium ion.
Ammonium formate: Contains ammonium and formate ions but lacks copper.
Copper(II) acetate: Contains copper and acetate ions instead of formate.
Uniqueness
Azanium;copper;triformate is unique due to its combination of copper, ammonium, and formate ions. This unique combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it suitable for various applications .
Biological Activity
Azanium; copper; triformate, often referred to in the context of its copper formate component, is a compound that has garnered attention for its biological activity, particularly in metabolic processes and inflammation regulation. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Copper's Role in Biological Systems
Copper (Cu) is an essential trace element that plays a critical role in various biological processes, including:
- Enzymatic Reactions : Copper is a cofactor for several enzymes involved in oxidative phosphorylation and antioxidant defense.
- Redox Reactions : It participates in redox cycling, influencing cellular metabolism and signaling pathways .
- Inflammation Regulation : Studies have shown that copper can modulate inflammatory responses, particularly through its effects on macrophages and other immune cells .
1. NAD(H) Redox Cycling
Copper(II) ions are known to catalyze the reduction of hydrogen peroxide by NADH, facilitating the conversion of NADH to NAD+. This process is crucial for maintaining redox homeostasis within cells and supports various metabolic pathways .
2. Metabolic Remodeling
Research indicates that copper influences the metabolic state of cells by enhancing mitochondrial function and promoting ATP production. For instance, increased mitochondrial oxygen consumption rates have been observed in cells treated with copper, indicating enhanced energy metabolism .
Case Study 1: Macrophage Activation
A study highlighted the role of copper in activating macrophages, where elevated levels of mitochondrial copper were associated with increased NADH levels and altered metabolic states. This activation led to changes in metabolite production, including a reduction in α-ketoglutarate (αKG) and acetyl-CoA levels .
Case Study 2: Copper Formate as an Antimicrobial Agent
Another investigation into the antimicrobial properties of copper formate demonstrated its effectiveness against various pathogens. The study found that copper formate could inhibit bacterial growth through mechanisms involving oxidative stress induction .
Table 1: Biological Effects of Copper Compounds
| Copper Compound | Biological Activity | Mechanism |
|---|---|---|
| Copper(II) Acetate | Anti-inflammatory | Modulates macrophage activation |
| Copper Formate | Antimicrobial | Induces oxidative stress |
| Azanium; Copper; Triformate | Enhances mitochondrial function | Catalyzes NADH redox cycling |
Table 2: Metabolic Changes Induced by Copper
Properties
CAS No. |
68310-83-8 |
|---|---|
Molecular Formula |
C3H7CuNO6 |
Molecular Weight |
216.64 g/mol |
IUPAC Name |
azanium;copper;triformate |
InChI |
InChI=1S/3CH2O2.Cu.H3N/c3*2-1-3;;/h3*1H,(H,2,3);;1H3/q;;;+2;/p-2 |
InChI Key |
DBKWLVJPISKRJS-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[NH4+].[Cu+2] |
Related CAS |
64-18-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















